

# Structure-Activity Relationship of 4-Methylthiazole Analogs: A Comparative Guide

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## Compound of Interest

**Compound Name:** 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

**Cat. No.:** B181800

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-methylthiazole derivatives. While a comprehensive SAR study on **4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid** analogs is not extensively available in the public domain, this guide presents a detailed examination of a closely related series of compounds: 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives, which have been investigated for their anti-inflammatory properties. This analysis serves as a valuable case study for understanding the impact of structural modifications on the biological activity of 4-methylthiazole-containing compounds.

The following sections detail the anti-inflammatory activity of these analogs, the experimental protocols used for their evaluation, and a visual representation of the synthetic workflow and structure-activity relationships.

## Anti-Inflammatory Activity of 4-Methylthiazole Analogs

The anti-inflammatory potential of a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.<sup>[1]</sup> Nitric oxide is

a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.

The results of this evaluation are summarized in the table below. The inhibitory activity is presented as the concentration of the compound required to inhibit 50% of NO production (IC<sub>50</sub>). A lower IC<sub>50</sub> value indicates higher potency.

Compound ID	R	R'	NO Inhibition IC <sub>50</sub> (µM)[1]
E1	H	H	18.32 ± 1.15
E2	4-F	H	15.67 ± 1.08
E3	4-Cl	H	12.84 ± 0.97
E4	4-Br	H	11.25 ± 0.89
E5	4-CH <sub>3</sub>	H	14.76 ± 1.03
E6	4-OCH <sub>3</sub>	H	16.21 ± 1.11
E7	4-NO <sub>2</sub>	H	21.53 ± 1.38
E8	H	4-F	16.98 ± 1.13
E9	H	4-Cl	13.57 ± 1.01
E10	H	4-Br	11.89 ± 0.92
E11	H	4-CH <sub>3</sub>	15.24 ± 1.06
E12	H	4-OCH <sub>3</sub>	17.83 ± 1.19
E13	H	4-NO <sub>2</sub>	23.17 ± 1.45
E26	4-Br	4-Br	8.76 ± 0.72
Indomethacin	-	-	12.54 ± 0.95
Dexamethasone	-	-	10.28 ± 0.81

Structure-Activity Relationship (SAR) Summary:

- Effect of Substituents on the Phenyl Rings: The nature and position of substituents on the two phenyl rings of the dihydropyrazole moiety significantly influence the anti-inflammatory activity.
- Halogen Substitution: Introduction of halogen atoms (F, Cl, Br) at the para-position of either phenyl ring generally leads to an increase in activity compared to the unsubstituted compound (E1). Bromine substitution (E4 and E10) appears to be the most favorable among the single substitutions.
- Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups like methyl (E5, E11) and methoxy (E6, E12) resulted in moderate activity. In contrast, the strong electron-withdrawing nitro group (E7, E13) led to a decrease in activity.
- Synergistic Effect of Disubstitution: The most potent compound in the series was E26, which has bromine atoms on both phenyl rings. This suggests a synergistic effect of disubstitution with halogens. Compound E26 exhibited more potent anti-inflammatory activity than the standard drugs indomethacin and dexamethasone.[\[1\]](#)

## Experimental Protocols

### Synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole Derivatives[\[1\]](#)

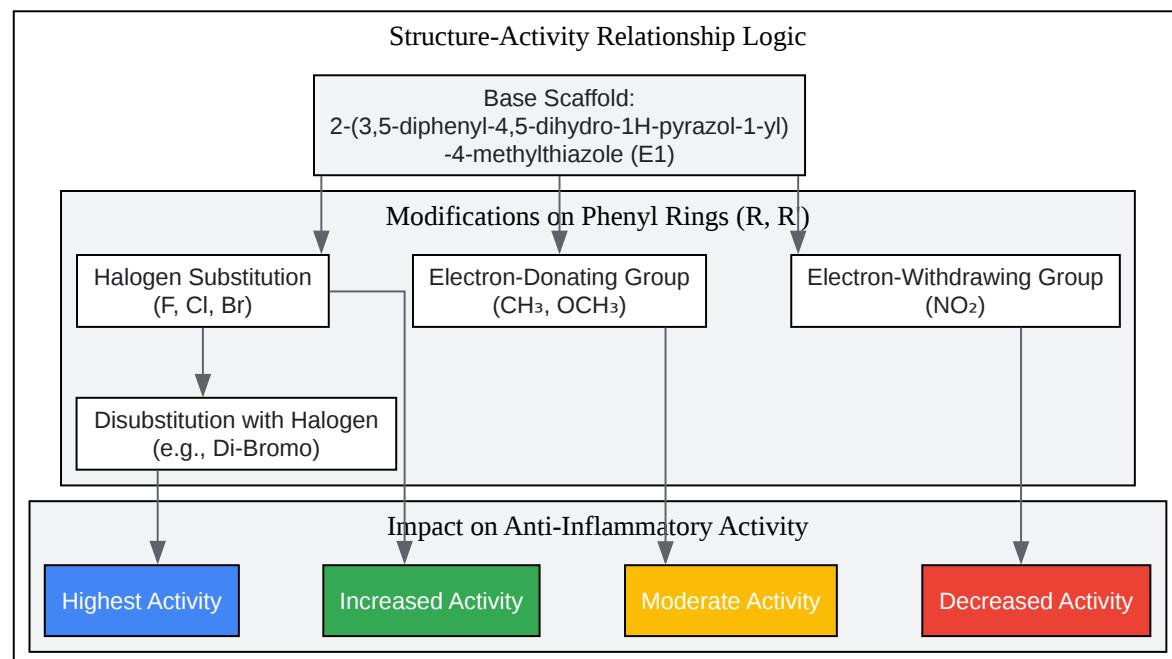
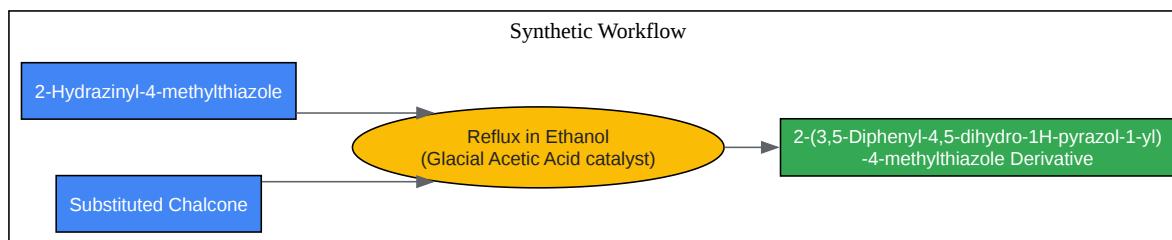
A mixture of the appropriate chalcone (1 mmol) and 2-hydrazinyl-4-methylthiazole (1 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

### In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)[\[1\]](#)

RAW264.7 macrophage cells were seeded in 96-well plates and incubated for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1  $\mu$ g/mL) for another 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, was measured

using the Griess reagent. The absorbance was measured at 540 nm. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any treatment. The IC<sub>50</sub> values were determined from the dose-response curves.

## Visualizations



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## References

- 1. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
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